Mass Difference and Spectral Resolution: 13C9,15N vs. 15N-Only vs. Unlabeled Fmoc-Tyr(tBu)-OH
The 13C9,15N labeling pattern confers a nominal mass increase of +10 Da compared to unlabeled Fmoc-Tyr(tBu)-OH (MW 459.53 → 469.46). This +10 Da shift provides definitive spectral separation from the unlabeled analyte's isotopic envelope, eliminating interference from the natural abundance M+1, M+2, and M+3 peaks . In contrast, a 15N-only labeled Fmoc-Tyr(tBu)-OH (CAS 125700-34-7, MW 460.53, +1 Da shift) exhibits partial overlap with the ~1.1% natural 13C abundance peak of the unlabeled analyte at the M+1 position [1]. The +10 Da mass differential exceeds the minimum recommended +3 Da separation for reliable quantitative LC-MS/MS internal standardization in complex biological matrices .
| Evidence Dimension | Nominal mass difference relative to unlabeled analyte |
|---|---|
| Target Compound Data | +10 Da (MW 469.46 vs. unlabeled 459.53) |
| Comparator Or Baseline | 15N-only Fmoc-Tyr(tBu)-OH: +1 Da (MW 460.53); Unlabeled Fmoc-Tyr(tBu)-OH: 0 Da |
| Quantified Difference | +9 Da advantage over 15N-only label; +10 Da over unlabeled |
| Conditions | Nominal mass calculation based on molecular formulas: target C19(13C9)H29(15N)O5; unlabeled C28H29NO5 |
Why This Matters
Procurement of the 13C9,15N dual-labeled compound ensures isotopic envelope baseline resolution, eliminating the systematic quantification bias inherent in single-isotope (+1 Da) internal standards when analyzing low-abundance tyrosine-containing peptides.
- [1] Sigma-Aldrich. Fmoc-Tyr-OH-15N (CAS 125700-34-7) - 98 atom % 15N, MW 460.53. Product Information. View Source
